

Fundamental Properties of 4-Methylcyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B3415578

[Get Quote](#)

4-Methylcyclohexylamine hydrochloride is the salt form of **4-methylcyclohexylamine**, a cyclic amine. The formation of the hydrochloride salt significantly improves the compound's stability and handling characteristics, particularly its solubility in aqueous media, making it a more convenient starting material for various chemical transformations compared to its free-base form.

Physicochemical Characteristics

A precise understanding of the compound's properties is essential for its effective use in synthesis and process development. The data presented below is a consolidation from various authoritative sources. It is important to note that properties such as melting point can vary depending on the specific isomeric composition (cis/trans) of the material.

Property	Value	Source(s)
CAS Number	100959-19-1 (Isomer Mixture)	[1]
33483-65-7 (trans-isomer)	[2] [3]	
33483-66-8 (cis-isomer)	[4] [5]	
Molecular Formula	C ₇ H ₁₆ ClN	[4] [6] [7]
Molecular Weight	149.66 g/mol	[2] [6] [7]
Appearance	White to off-white crystalline powder	[2] [6]
Melting Point	~223 °C (Isomer Mixture)	
~261-263 °C (trans-isomer)	[6]	
Solubility	Soluble in water	[2]
Stability	Stable under normal conditions; hygroscopic	[8]

Molecular Structure and Stereochemistry

The structure consists of a cyclohexane ring substituted with a methyl group at the 4-position and an ammonium chloride group at the 1-position. The relationship between the amine and methyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). The specific stereoisomer is often critical for its application, particularly in pharmaceutical synthesis where stereochemistry dictates biological activity.

Caption: 2D representation of **4-Methylcyclohexylamine** hydrochloride.

Core Applications in Scientific and Industrial Fields

The utility of **4-Methylcyclohexylamine** hydrochloride stems from its structure, which makes it a versatile building block for more complex molecules.

Keystone Intermediate in Pharmaceutical Synthesis

The most prominent application of this compound, particularly the trans-isomer, is as a crucial intermediate in the synthesis of Glimepiride.[2][4][9] Glimepiride is a widely used oral antidiabetic drug belonging to the sulfonylurea class. The precise stereochemistry of the **4-methylcyclohexylamine** moiety is essential for the final drug's efficacy and safety profile, making high-purity starting material a necessity for pharmaceutical manufacturers.[2] It is also used in the synthesis of intermediates for other active pharmaceutical ingredients, including novel antitubercular agents.[10]

Corrosion Inhibition

Cyclohexylamine and its derivatives are well-documented corrosion inhibitors, especially for protecting mild steel in acidic environments like 1 M HCl.[11][12] The mechanism involves the adsorption of the amine onto the metal surface. The nitrogen atom's lone pair of electrons coordinates with the metal, forming a protective film that acts as a barrier against corrosive agents.[13] This property is valuable in industrial applications such as metalworking fluids and water treatment for boiler systems.[14]

Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, **4-methylcyclohexylamine** hydrochloride serves as a precursor in the development of agrochemicals and other specialty chemicals.[2][9] Its reactive amine group allows for its incorporation into a wide array of molecular frameworks, leading to new crop protection agents, polymers, and other fine chemicals.

Validated Experimental Protocol: Amide Synthesis via Acylation

The acylation of **4-Methylcyclohexylamine** hydrochloride to form an amide is a fundamental transformation that exemplifies its use as a synthetic building block. The following protocol is a robust, self-validating method based on the principles of the Schotten-Baumann reaction.[15]

Objective: To synthesize N-(4-methylcyclohexyl)acetamide from **4-Methylcyclohexylamine** hydrochloride and acetyl chloride.

Materials:

- **4-Methylcyclohexylamine** hydrochloride (1.0 eq)

- Acetyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- TLC plates (silica gel), developing chamber, and UV lamp
- Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

- Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add **4-Methylcyclohexylamine** hydrochloride (e.g., 5.00 g, 33.4 mmol). Add anhydrous DCM (50 mL) and a magnetic stir bar.
- Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (9.7 mL, 69.8 mmol, 2.1 eq) dropwise over 5 minutes. Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt to liberate the free amine, and a second to quench the HCl byproduct generated during the acylation reaction, driving the equilibrium towards product formation.[15][16]
- Acylation: While maintaining the temperature at 0 °C, slowly add acetyl chloride (2.6 mL, 36.7 mmol, 1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Self-Validation (Monitoring): Monitor the reaction's completion using TLC (e.g., 10% Methanol in DCM). A complete reaction is indicated by the consumption of the starting amine (visualized with ninhydrin stain) and the formation of a new, less polar product spot

(visualized under UV light if the product is UV-active, or with a potassium permanganate stain).

- **Aqueous Work-up:** Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated NaHCO_3 solution and 30 mL of brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, purify the crude N-(4-methylcyclohexyl)acetamide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

[Click to download full resolution via product page](#)

Caption: A validated workflow for the synthesis of amides via acylation.

Safety, Handling, and Storage

Proper handling of **4-Methylcyclohexylamine** hydrochloride is imperative for laboratory safety. The compound is classified as a hazardous substance.

- **Hazard Identification:** Causes severe skin burns and eye damage.[6][7][17] May cause respiratory irritation.[7]
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][17]
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[6][18] Keep away from sources of ignition.[8][17]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][17] The compound is hygroscopic and should be stored away from moisture and incompatible substances like strong oxidizing agents.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

4-Methylcyclohexylamine hydrochloride is a high-value chemical intermediate with significant applications, most notably in the pharmaceutical industry for the synthesis of the antidiabetic drug Glimepiride. Its utility also extends to material science as a corrosion inhibitor and as a versatile building block for specialty chemicals. A thorough understanding of its physicochemical properties, stereochemistry, and reactivity, combined with stringent adherence to safety protocols, is fundamental to harnessing its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE ,100959-19-1 _Chemical Cloud Database [chemcd.com]
- 2. nbino.com [nbino.com]
- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. CIS-4-METHYL-CYCLOHEXYLAMINE HCL | 33483-66-8 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. nbino.com [nbino.com]

- 10. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 11. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of Cyclohexylamine (CHA) in Industrial Applications - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 15. Amide Synthesis [fishersci.se]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Fundamental Properties of 4-Methylcyclohexylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415578#4-methylcyclohexylamine-hydrochloride-salt-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com